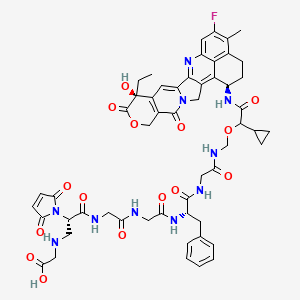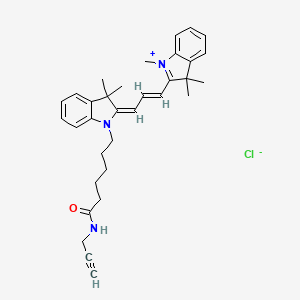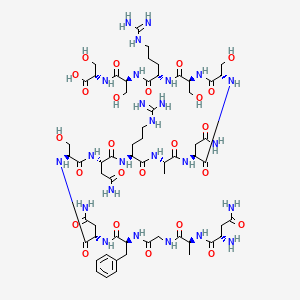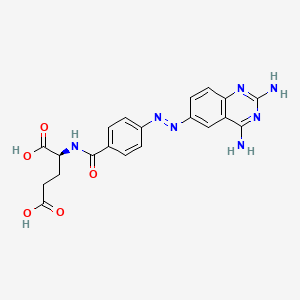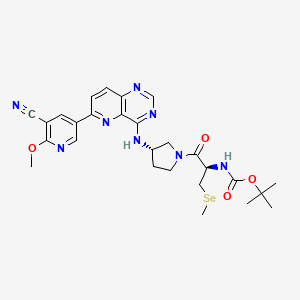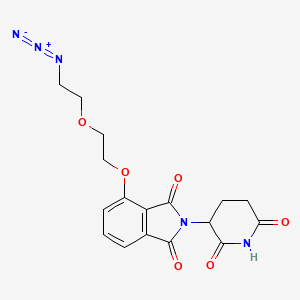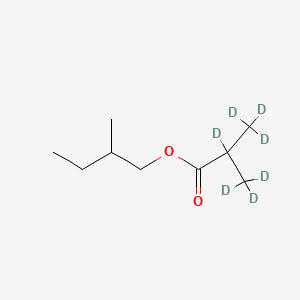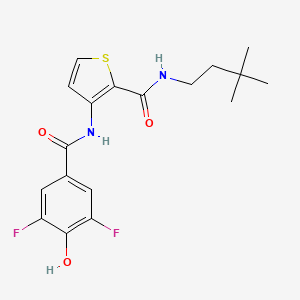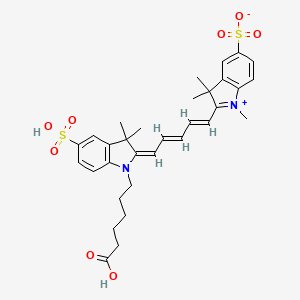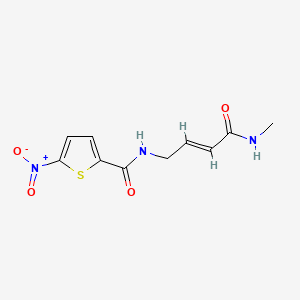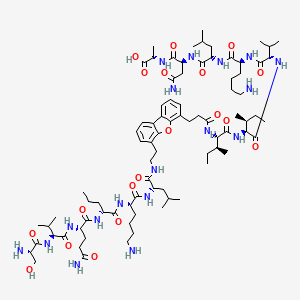
Hancinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hancinone is a natural product primarily found in the seeds of plants belonging to the Hibiscus family. It is characterized by its yellow crystalline appearance and bitter taste. The chemical formula of this compound is C23H28O6, and it has a molecular weight of 400.46. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hancinone is typically extracted from the seeds of Hibiscus syriaceae plants. The extraction process involves several steps:
Solvent Extraction: The seeds are subjected to solvent extraction using ethanol or dimethyl sulfoxide.
Separation and Purification: The extract is then separated and purified through techniques such as column chromatography.
Crystallization: The purified extract is crystallized to obtain this compound in its crystalline form.
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, industrial production methods may involve optimizing the extraction and purification processes to increase yield and purity. This can include the use of advanced chromatographic techniques and solvent systems tailored for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Hancinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Hancinone has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studying lignanoid chemistry and its derivatives.
Biology: It is studied for its biological activities, including its effects on cell signaling pathways and gene expression.
Medicine: this compound has shown potential in inhibiting the growth and spread of non-small cell lung cancer and breast cancer.
Wirkmechanismus
Hancinone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-tumor Activity: this compound induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and NF-κB.
Vergleich Mit ähnlichen Verbindungen
Hancinone is unique among lignanoids due to its specific chemical structure and biological activities. Similar compounds include:
- Lancifolin C
- Wallichinine
- Futoquinol
- Isodihydrofutoquinol A and B
- Fargesone A and B
- Kadsurenone
- Piperenone
- Mirandin B
- Burchellin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s unique combination of antioxidant, anti-inflammatory, and anti-tumor properties distinguishes it from these related compounds .
Eigenschaften
Molekularformel |
C20H20O5 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(2S,3R,3aS)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20+/m1/s1 |
InChI-Schlüssel |
GGRIWHJBFXFKGS-CFGAKRJMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


